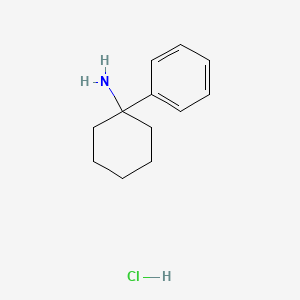

1-Phenylcyclohexylamine hydrochloride

Description

The exact mass of the compound 1-Phenylcyclohexylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172122. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcyclohexylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclohexylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQRMCRVQVUGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2201-24-3 (Parent) | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048901 | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-71-0 | |

| Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenylcyclohexylamine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylcyclohexylamine Hydrochloride

Introduction

1-Phenylcyclohexylamine (PCA), the hydrochloride salt of which is the subject of this guide, is a psychoactive substance and a structural analog of phencyclidine (PCP).[1][2] As a member of the arylcyclohexylamine class, its pharmacological profile is complex, primarily characterized by its potent dissociative anesthetic properties.[3] The mechanism of action is multifaceted, involving direct and indirect interactions with several key neurotransmitter systems in the central nervous system. This document provides a detailed examination of its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these actions.

Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The principal mechanism of action for 1-Phenylcyclohexylamine hydrochloride and its parent compound, PCP, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for excitatory synaptic transmission.[1][4][5]

PCP inhibits the NMDA receptor by binding to a specific site located deep within the receptor's ion channel.[4] This site, often referred to as the "PCP binding site," is distinct from the glutamate and glycine agonist binding sites.[6][7] By physically occluding the channel pore, PCP blocks the influx of cations, primarily Ca²⁺ and Na⁺, thereby preventing the neuronal depolarization that would normally result from glutamate binding.[1][4] This action effectively dampens excitatory neurotransmission, leading to the characteristic dissociative, anesthetic, and analgesic effects.[3][4] The blockade is "uncompetitive," meaning PCP binds more effectively when the receptor is already activated by its agonists (glutamate and glycine).

References

- 1. 1-Phenylcyclohexylamine hydrochloride | 1934-71-0 | Benchchem [benchchem.com]

- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylcyclohexylamine pharmacology and toxicology profile

An In-depth Technical Guide on the Pharmacology and Toxicology of 1-Phenylcyclohexylamine

Introduction

1-Phenylcyclohexylamine (PCA) is an organic compound classified as an aralkylamine.[1] It is a derivative of phencyclidine (PCP) and is also a known metabolite of other PCP analogs, such as phenylcyclohexylethylamine (PCE) and phenylcyclohexyldiethylamine (PCDE).[2][3] Structurally, it features a cyclohexyl group attached to a phenyl group and an amine functional group.[4] PCA itself is pharmacologically active, exhibiting properties that have led to its investigation as a potential anesthetic and anticonvulsant agent.[5][6] However, it also possesses a high potential for abuse, leading to its classification as a DEA Schedule II controlled substance in the United States.[7] This guide provides a comprehensive overview of the pharmacology and toxicology of 1-Phenylcyclohexylamine, intended for researchers, scientists, and drug development professionals.

Pharmacology

The pharmacological profile of 1-Phenylcyclohexylamine is complex, primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and neuronal communication.[8][9] Its actions extend to other neurotransmitter systems, contributing to a wide range of central nervous system effects.

Mechanism of Action

1-Phenylcyclohexylamine acts as a non-competitive antagonist at the NMDA receptor.[5][9] This means it blocks the receptor's function without competing with the binding of the primary agonists, glutamate and glycine. The site of action for PCA and other arylcyclohexylamines is within the ion channel of the NMDA receptor complex.[9] When the receptor is activated by glutamate and a co-agonist (glycine or D-serine), the ion channel opens, allowing the influx of calcium ions. PCA then enters the open channel and binds to a specific site (often referred to as the "PCP site"), physically obstructing the flow of ions. This "open-channel blockade" is a hallmark of this class of compounds.

In addition to its primary action on NMDA receptors, PCA and its analogs have been reported to interact with other targets, which may contribute to their complex behavioral effects:

-

Dopamine and Serotonin Systems: Arylcyclohexylamines can inhibit the reuptake of dopamine, leading to stimulant effects.[4][8] Some actions have been attributed to interactions with dopamine or serotonin systems.[10]

-

Sigma (σ) Receptors: Some arylcyclohexylamines are known to be sigma receptor agonists, which may contribute to their psychotomimetic effects.[8]

Pharmacodynamics

The antagonism of the NMDA receptor by 1-Phenylcyclohexylamine results in a variety of pharmacodynamic effects:

-

Dissociative and Anesthetic Effects: The blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, leading to a state of dissociation, characterized by a sense of detachment from the environment and self.[9][11] This is the basis for the anesthetic properties of related compounds like ketamine and PCP.[3]

-

Anticonvulsant Activity: By inhibiting excessive neuronal excitation mediated by NMDA receptors, PCA demonstrates protective effects against seizures. It has shown efficacy in the maximal electroshock (MES) seizure test in mice.[5][12]

-

Neurobehavioral Effects: PCA induces characteristic behavioral responses in animal models, including ataxia (impaired coordination).[3] Its potency in producing these effects is comparable to other PCP analogs.[3]

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rats, have elucidated the absorption, distribution, metabolism, and elimination of 1-Phenylcyclohexylamine.

-

Absorption and Distribution: As an arylcyclohexylamine, PCA is lipophilic, allowing it to readily cross the blood-brain barrier and distribute into the central nervous system to exert its effects.[11]

-

Metabolism: 1-Phenylcyclohexylamine is a key component in the metabolic cascade of several PCP analogs. Phenylcyclohexyldiethylamine (PCDE) is metabolized to the more active N-ethyl-1-phenylcyclohexylamine (PCE), which is then further metabolized to PCA.[2][3] The conversion of PCDE to PCE and subsequently to PCA involves N-dealkylation reactions, likely mediated by cytochrome P450 enzymes in the liver.[2][11] In vitro studies using microsomal preparations have been shown to be reasonable predictors of in vivo biotransformation for this class of compounds.[2]

-

Route of Elimination: Limited specific data on the elimination of PCA is available, but like other arylcyclohexylamines, it is expected to be excreted in the urine as both the parent compound and various hydroxylated and conjugated metabolites.[8]

Quantitative Pharmacological Data

| Parameter | Value | Species | Notes |

| Receptor Binding Affinity | |||

| PCP Acceptor Site Affinity | Moderate correlation with motor toxicity and MES seizure potencies[12] | Rat | Binding affinities were determined for PCA and 38 of its analogues using [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine.[12] |

| Pharmacokinetic Parameters | |||

| Metabolic Sequence | PCDE → PCE → PCA[2] | Rat | PCA is a major metabolite of PCDE and PCE.[2] |

| In vivo vs. In vitro | Apparent Km for PCDE to PCE conversion is comparable between in vitro and in vivo models.[2] | Rat | Suggests that in vitro metabolic studies are good predictors for in vivo processes for this class of compounds.[2] |

| Pharmacodynamic Effects | |||

| Anticonvulsant ED50 (MES test) | 5-41 mg/kg (for various analogues)[12] | Mouse | Administered intraperitoneally.[12] |

| Potency vs. PCP | Approximately half as potent as PCP.[6] | - | General observation from clinical studies.[6] |

Toxicology

The toxicological profile of 1-Phenylcyclohexylamine is closely linked to its potent pharmacological activity and its relationship to PCP.

-

Acute Toxicity: Overdose can lead to severe neurological and physiological effects. In mice, lethal doses of PCP analogs, including PCA, are characterized by seizures and respiratory depression.[13] A predicted acute toxicity (LD50) in rats is 3.0088 mol/kg.[1] The hydrochloride salt is classified as acutely toxic via oral, dermal, and inhalation routes.[14]

-

Neurotoxicity: As a potent NMDA receptor antagonist, PCA has the potential for neurotoxicity. Chronic or high-dose exposure to NMDA antagonists can lead to neuronal changes and cognitive deficits.[15] Exposure to PCP during development has been shown to cause deficits in neurobehavioral functions, and it can suppress neuronal outgrowth and function by inhibiting NMDA receptors and biogenic amine production.[15]

-

Cardiotoxicity: Predictive models suggest that 1-Phenylcyclohexylamine may be a weak inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

-

Genotoxicity and Carcinogenicity: Predictive models suggest that PCA is not readily biodegradable and gives a non-AMES toxic result.[1] However, comprehensive experimental data on the genotoxicity and carcinogenicity of PCA specifically is limited. The broader class of psychotropic drugs has shown varied results in genotoxicity assays, highlighting the need for specific assessment.[16]

Toxicological Data Summary

| Endpoint | Result/Value | Model | Citation |

| Acute Toxicity | LD50: 3.0088 mol/kg | Predicted (Rat) | [1] |

| Causes seizures and respiratory depression at lethal doses. | Mouse | [13] | |

| Genotoxicity | Non-AMES toxic | Predicted | [1] |

| Carcinogenicity | Non-carcinogen | Predicted | [1] |

| hERG Inhibition | Weak inhibitor | Predicted | [1] |

Experimental Protocols

Protocol 1: NMDA Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of compounds like 1-Phenylcyclohexylamine to the PCP site within the NMDA receptor channel complex.

Objective: To quantify the interaction of a test compound with the NMDA receptor's ion channel binding site using a radioligand competition assay.

Materials:

-

Test Compound: 1-Phenylcyclohexylamine

-

Radioligand: [3H]MK-801 or [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP)[12]

-

Tissue Source: Rat brain membranes (cortex or hippocampus)

-

Buffer: e.g., 5 mM Tris-HCl, pH 7.4

-

Non-specific binding agent: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: a. Homogenize dissected rat brain tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands. e. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Binding Assay: a. Set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (1-Phenylcyclohexylamine). b. Include control tubes for total binding (no competitor) and non-specific binding (with an excess of unlabeled ligand). c. Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation and Quantification: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. b. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand. c. Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Mouse Maximal Electroshock (MES) Seizure Test

This protocol is used to evaluate the anticonvulsant activity of a compound.[12]

Objective: To determine the median effective dose (ED50) of a compound required to protect against tonic-clonic seizures induced by maximal electrical stimulation.

Materials:

-

Test Compound: 1-Phenylcyclohexylamine or its analogues

-

Animals: Male mice (e.g., ICR strain)

-

Vehicle: Appropriate solvent for the test compound (e.g., saline, DMSO)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., saline) for electrodes

Methodology:

-

Animal Preparation and Dosing: a. Acclimate mice to the laboratory environment. b. Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response curve. c. Allow sufficient time for the drug to be absorbed and reach peak effect (e.g., 30 minutes post-injection).

-

Induction of Seizure: a. Apply a drop of electrolyte solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact. b. Place the corneal electrodes on the corneas of the mouse. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation and Scoring: a. Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs. b. The absence of the tonic hindlimb extension is considered protection. c. Record the outcome (protection or no protection) for each mouse.

-

Data Analysis: a. For each dose group, calculate the percentage of mice protected from the tonic hindlimb extension. b. Use probit analysis or a similar statistical method to calculate the ED50, which is the dose predicted to protect 50% of the animals.

Visualizations

Caption: Metabolic conversion of PCDE to PCA and subsequent metabolites.

Caption: Mechanism of 1-PCA as a non-competitive NMDA receptor antagonist.

Caption: Experimental workflow for an NMDA receptor binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 5. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. | Semantic Scholar [semanticscholar.org]

- 6. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 7. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-ethyl-1-phenylcyclohexanamine | C14H21N | CID 16622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 15. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclohexylamine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. This document consolidates critical data on its chemical and physical properties, synthesis, analytical methods, and pharmacological actions, with a focus on its role as a precursor to phencyclidine (PCP) analogs and its intrinsic activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2]

Chemical and Physical Properties

1-Phenylcyclohexylamine hydrochloride is the salt form of 1-Phenylcyclohexylamine (PCA), enhancing its stability and solubility.[3] It typically presents as a white to off-white crystalline solid.[3][4]

Table 1: Physicochemical Properties of 1-Phenylcyclohexylamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 1934-71-0 | [1][2] |

| Molecular Formula | C₁₂H₁₈ClN | [5] |

| Molecular Weight | 211.73 g/mol | [5] |

| Melting Point | 247-248 °C | [3][4] |

| Boiling Point | 273.1°C at 760 mmHg (of free base) | [3][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water and ethanol. | [3][4][6][7] |

| Appearance | White to off-white crystalline solid | [3][4] |

Table 2: Spectroscopic Data for 1-Phenylcyclohexylamine (Free Base)

| Technique | Data | Reference |

| GC-MS (m/z) | Top Peak: 132, 2nd Highest: 175, 3rd Highest: 104 | [8] |

Synthesis of 1-Phenylcyclohexylamine Hydrochloride

Several synthetic routes to 1-Phenylcyclohexylamine have been reported. A common and well-documented method is the Ritter reaction, starting from 1-phenylcyclohexene.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes the synthesis of 1-Phenylcyclohexylamine hydrochloride from 1-phenylcyclohexene.

Materials:

-

1-phenylcyclohexene

-

Sodium cyanide (NaCN)

-

Dibutyl ether

-

Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ether

-

Isopropanol

-

Acetone

-

Methanol

Procedure: [9]

-

To a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of NaCN in 50 mL of dibutyl ether, add 30 mL of H₂SO₄ over 1 hour with stirring.

-

Continue stirring for an additional hour.

-

Pour the reaction mixture into water and extract with ether.

-

Remove the solvents under vacuum.

-

Add 30 mL of concentrated HCl to the residue and reflux the mixture for 3 hours.

-

After cooling, separate the aqueous layer, basify with NaOH, and extract with ether.

-

To prepare the hydrochloride salt, add dry HCl in isopropanol to the ether extract and evaporate the solvent.

-

Add 20 mL of acetone to the residue.

-

Recrystallize the crude product twice from a methanol/ether mixture to yield needles of 1-Phenylcyclohexylamine hydrochloride.

Analytical Methods

The quantification of 1-Phenylcyclohexylamine and its analogs in biological matrices is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[10][11][12]

Experimental Protocol: General LC-MS/MS Quantification in Serum

This protocol provides a general framework for the quantification of arylcyclohexylamines in serum.

Materials:

-

Serum sample

-

Internal standard (e.g., deuterated analog)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of serum, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the sample and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. 1-Phenylcyclohexylamine hydrochloride | 1934-71-0 | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Cas 1934-71-0,1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | 1934-71-0 [amp.chemicalbook.com]

- 7. 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE CAS#: 1934-71-0 [chemicalbook.com]

- 8. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthesis of 1-Phenylcyclohexylamine hydrochloride detailed protocol

Synthesis Protocol for 1-Phenylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Phenylcyclohexylamine hydrochloride. The following sections outline the chemical principles, necessary equipment, a step-by-step procedure, and data presentation.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N·HCl | [1] |

| Molecular Weight | 211.76 g/mol | [1] |

| Melting Point | 247-248 °C | [2] |

| Boiling Point (free base) | 273.1°C at 760 mmHg | [2] |

| Flash Point (free base) | 121.6 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [3] |

Experimental Protocol: Synthesis via Ritter Reaction

This protocol details the synthesis of 1-Phenylcyclohexylamine (PCA) from 1-phenylcyclohexene via a Ritter reaction, followed by conversion to its hydrochloride salt. This method is noted for its relative ease and use of commercially available starting materials.[4]

Materials and Equipment

-

Reagents: 1-phenylcyclohexene, Sodium cyanide (NaCN), Sulfuric acid (H₂SO₄), Di-n-butyl ether, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Isopropanol, Methanol.

-

Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, pH meter/paper, recrystallization apparatus.

Procedure

Part 1: Synthesis of N-formyl-1-phenylcyclohexylamine

-

To a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of sodium cyanide in 50 mL of di-n-butyl ether, add 30 mL of sulfuric acid dropwise over 1 hour with stirring.[4]

-

After the addition is complete, continue stirring for an additional hour.[4]

-

Pour the reaction mixture into water and extract with diethyl ether.[4]

-

Remove the solvents under reduced pressure (in vacuo) to yield the crude N-formyl intermediate.[4]

Part 2: Hydrolysis to 1-Phenylcyclohexylamine (PCA)

-

Add 30 mL of hydrochloric acid to the residue from the previous step.[4]

-

Reflux the mixture for 3 hours.[4]

-

After cooling, separate the aqueous layer.[4]

-

Basify the aqueous layer with sodium hydroxide (NaOH) and extract with diethyl ether.[4]

Part 3: Formation of 1-Phenylcyclohexylamine Hydrochloride

-

Prepare the hydrochloride salt by adding dry HCl in isopropanol to the ether extract from the previous step.[4]

-

Evaporate the solvent.[4]

-

Add 20 mL of acetone to the residue.[4]

-

Recrystallize the product twice from a methanol/ether mixture to obtain needle-like crystals.[4] The reported melting point is 247-248 °C.[2][4]

Alternative Synthesis: From Cyclohexanone and Aniline

A traditional method involves the condensation of cyclohexanone with aniline to form a Schiff base, which is then reacted with an organometallic reagent.[3]

Procedure Outline

-

Schiff Base Formation: A solution of cyclohexanone, aniline, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) in a suitable solvent like toluene is refluxed to form the imine (Schiff base).[3][5]

-

Reaction with Organometallic Reagent: The Schiff base is then reacted with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, in an anhydrous ether solvent.[6][7]

-

Hydrolysis: The reaction mixture is hydrolyzed to yield the 1-phenylcyclohexylamine free base.[5]

-

Salt Formation: The free base is dissolved in a solvent like ether or isopropanol and treated with hydrogen chloride (e.g., as a solution in isopropanol) to precipitate the hydrochloride salt.[5][6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Phenylcyclohexylamine HCl via the Ritter Reaction.

Safety and Handling

-

Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which releases deadly hydrogen cyanide gas.[4]

-

Strong acids like sulfuric acid and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Organic solvents like diethyl ether and di-n-butyl ether are flammable. Work away from ignition sources.

-

1-Phenylcyclohexylamine is a DEA Schedule II controlled substance precursor in the United States.[8] All synthesis and handling must comply with local and federal regulations.

References

- 1. 1-phenylcyclohexan-1-amine,hydrochloride | CAS#:1934-71-0 | Chemsrc [chemsrc.com]

- 2. Cas 1934-71-0,1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 3. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 4. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]

- 7. 1-Phenylcyclohexylamine hydrochloride | 1934-71-0 | Benchchem [benchchem.com]

- 8. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Phenylcyclohexylamine Hydrochloride In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of 1-Phenylcyclohexylamine hydrochloride (PCA) in rodent models, including quantitative data on its pharmacological and toxicological effects, as well as detailed protocols for key experimental procedures.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on 1-Phenylcyclohexylamine hydrochloride and its analogs in rodent models.

Table 1: Anticonvulsant Activity and Motor Impairment of 1-Phenylcyclohexylamine (PCA) and Analogs in Mice

| Compound | Test | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Species |

| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 | Mouse |

| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) | Oral | 14.5 | >300 (for analog PPA) | >20.7 (for analog PPA) | Mouse |

| 1-Phenylcyclopentylamine (PPA) | Maximal Electroshock (MES) | Oral | 53.4 | >300 | >5.6 | Mouse |

| 1-(3-fluorophenyl)cyclohexylamine (3-F-PCA) | Maximal Electroshock (MES) | Oral | 26.7 | >50 (in rats) | >1.9 (in rats) | Mouse |

| 1,1-pentamethylenetetrahydroisoquinoline (PM-THIQ) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 | Mouse |

*ED50 (Median Effective Dose): The dose at which 50% of the animals show the desired effect (anticonvulsant activity). *TD50 (Median Toxic Dose): The dose at which 50% of the animals exhibit a toxic effect (motor impairment). *Protective Index: The ratio of TD50 to ED50, indicating the therapeutic window. A higher index suggests a safer compound.

Table 2: Acute Toxicity of 1-Phenylcyclohexylamine Analogs in Mice

| Compound | Route of Exposure | Species | LD50 (mg/kg) |

| N-Allyl-N-ethyl-1-phenylcyclohexylamine hydrochloride | Intraperitoneal | Mouse | 123[1] |

| trans-4-(p-Anisyl)cyclohexylamine hydrochloride | Intraperitoneal | Mouse | 45 |

| 3-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenylisoquinoline hydrochloride | Intraperitoneal | Mouse | 40 |

*LD50 (Median Lethal Dose): The dose at which 50% of the animals die. Note: A specific LD50 for 1-Phenylcyclohexylamine hydrochloride via intraperitoneal administration in mice was not identified in the provided search results. The table presents data for related analogs.

II. Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds with anticonvulsant activity.[2]

Materials:

-

Electroconvulsive device with corneal electrodes

-

0.5% Tetracaine hydrochloride solution (local anesthetic)

-

0.9% Saline solution

-

Male CF-1 or C57BL/6 mice

Procedure:

-

Administer 1-Phenylcyclohexylamine hydrochloride or the vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).

-

At the time of peak drug effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.

-

Observe the seizure response. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this component is absent.[2]

-

The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[2]

Motor Toxicity Assessment (Rotarod Test)

This test evaluates motor coordination and balance in rodents and is used to assess the potential for drug-induced motor impairment.[3][4]

Materials:

-

Rotarod apparatus for mice

-

Male mice

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[5]

-

Administer 1-Phenylcyclohexylamine hydrochloride or the vehicle control to the mice.

-

Place the mice on the rotating rod of the rotarod apparatus. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[4]

-

Record the latency to fall from the rod for each mouse. A trial can also be ended if the mouse clings to the rod and makes a full passive rotation.[4]

-

Conduct multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[4][5]

-

The TD50 is calculated as the dose that causes 50% of the animals to fall from the rod within a specified time.

Conditioned Place Preference (CPP)

The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.[6][7]

Materials:

-

Conditioned place preference apparatus (typically a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)

-

Male mice or rats

Procedure:

-

Pre-Conditioning Phase (Habituation and Baseline Preference):

-

Handle the mice for several days before the start of the experiment to reduce stress.[6]

-

On the first day, place each animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to determine any baseline preference. An unbiased design pairs the drug with the initially non-preferred side.[7]

-

-

Conditioning Phase:

-

This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer 1-Phenylcyclohexylamine hydrochloride and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).[6]

-

On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the animal to the other conditioning compartment for the same duration.

-

The order of drug and vehicle administration is counterbalanced across animals.

-

-

Post-Conditioning Test Phase:

-

On the test day, place the animal in the central compartment (with access to both conditioning compartments) in a drug-free state.

-

Record the time spent in each compartment for a set period.

-

A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.[7]

-

Intravenous Self-Administration

This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties and abuse potential of a drug.[8][9]

Materials:

-

Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.

-

Intravenous catheters

-

Surgical supplies for catheter implantation

-

Male rats or mice

Procedure:

-

Surgical Catheter Implantation:

-

Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is passed subcutaneously to exit on the back of the animal.

-

Allow the animals to recover for several days before starting the experiment.

-

-

Acquisition of Self-Administration:

-

Place the animal in the operant chamber.

-

Pressing the active lever results in the delivery of an intravenous infusion of 1-Phenylcyclohexylamine hydrochloride via the infusion pump. A stimulus light is often paired with the infusion.

-

Pressing the inactive lever has no programmed consequences.

-

Sessions are typically conducted daily for a set duration (e.g., 2 hours).

-

Acquisition is considered stable when the number of infusions per session is consistent and the number of active lever presses is significantly higher than inactive lever presses.

-

-

Dose-Response and Reinforcement Schedule Manipulations:

-

Once responding is stable, different doses of the drug can be tested to generate a dose-response curve.

-

Progressive ratio schedules, where the number of lever presses required for each subsequent infusion increases, can be used to assess the motivation to self-administer the drug.

-

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vivo study of 1-Phenylcyclohexylamine hydrochloride.

Caption: NMDA Receptor Antagonism by 1-Phenylcyclohexylamine.

Caption: Modulation of the Mesolimbic Dopamine Pathway.

Caption: Workflow for Anticonvulsant Activity Screening.

References

- 1. RTECS NUMBER-GX0720000-Chemical Toxicity Database [drugfuture.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Rotarod-Test for Mice [protocols.io]

- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 5. mmpc.org [mmpc.org]

- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Animal models of intravenous phencyclinoid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-Phenylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Phenylcyclohexylamine hydrochloride, a crucial step in drug development, quality control, and research. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Titrimetric methods.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key quantitative parameters for the described methods to facilitate comparison.

| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |

| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |

| UV-Vis Spectrophotometry | 5 - 50 | ~1 | ~3 | 95 - 105 | < 3 |

| Non-Aqueous Potentiometric Titration | > 500 | Not Applicable | Not Applicable | 99 - 101 | < 1 |

| Argentometric Titration | > 500 | Not Applicable | Not Applicable | 99 - 101 | < 1 |

Note: The values presented are typical performance estimates for these methods with similar analytes and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quantification of 1-Phenylcyclohexylamine hydrochloride in bulk drug substance and pharmaceutical formulations.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve 10 mg of 1-Phenylcyclohexylamine hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of 1-Phenylcyclohexylamine hydrochloride and dissolve it in the mobile phase in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 1-Phenylcyclohexylamine hydrochloride in the sample from the calibration curve.

Workflow Diagram:

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This is a highly sensitive and specific method, particularly useful for the analysis of 1-Phenylcyclohexylamine in complex matrices. Derivatization with trifluoroacetic anhydride (TFAA) is employed to improve volatility and chromatographic performance, and to prevent thermal degradation of the hydrochloride salt.[1][2]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Procedure:

-

Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

-

Standard and Sample Preparation: a. Accurately weigh about 1 mg of the reference standard or sample into a vial. b. Add 1 mL of a suitable solvent (e.g., ethyl acetate). c. Add 100 µL of TFAA. d. Cap the vial and heat at 70 °C for 20 minutes. e. Cool to room temperature. The derivatized solution is ready for injection.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

-

Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards containing a fixed amount of a suitable internal standard (e.g., a deuterated analog) and varying concentrations of the 1-Phenylcyclohexylamine hydrochloride reference standard. Process the standards and samples as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Workflow Diagram:

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of 1-Phenylcyclohexylamine hydrochloride in bulk form or simple formulations, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Procedure:

-

Solvent Selection: Methanol or 0.1 N Hydrochloric Acid.

-

Determination of λmax: Prepare a dilute solution of 1-Phenylcyclohexylamine hydrochloride in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Standard Solution Preparation: Prepare a stock solution of 100 µg/mL by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of the solvent. From this stock solution, prepare a series of calibration standards.

-

Sample Preparation: Prepare a sample solution of a similar concentration to the standards in the same solvent.

-

Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.

-

Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.

Workflow Diagram:

References

Application Notes and Protocols for 1-Phenylcyclohexylamine Hydrochloride in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexylamine hydrochloride is a chemical compound of interest in neuroscience research, primarily for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As an analog of phencyclidine (PCP), it is a valuable tool for studying the function and pharmacology of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making compounds like 1-Phenylcyclohexylamine hydrochloride important for drug discovery and development.

These application notes provide detailed protocols for the use of 1-Phenylcyclohexylamine hydrochloride in patch clamp electrophysiology, a high-fidelity technique for investigating the electrical properties of ion channels in neuronal and heterologous expression systems.

Mechanism of Action

1-Phenylcyclohexylamine hydrochloride exerts its primary effect by blocking the ion channel pore of the NMDA receptor. This action is characteristic of an open-channel blocker, meaning the compound can only access its binding site when the channel is in the open conformation, induced by the binding of glutamate and a co-agonist such as glycine or D-serine. The block is voltage-dependent, becoming more pronounced at hyperpolarized membrane potentials. This is due to the charged nature of the molecule at physiological pH, which is driven into the channel pore by the electrical field across the membrane.

While the primary target is the NMDA receptor, it is important to note that its parent compound, PCP, has been shown to also interact with other ion channels, including nicotinic acetylcholine receptors and certain types of potassium channels. Researchers should consider the possibility of off-target effects in their experimental design.

Quantitative Data Summary

While specific patch clamp data for 1-Phenylcyclohexylamine hydrochloride is not extensively available in published literature, data from structurally similar amino-alkyl-cyclohexane derivatives provide insights into its expected potency and kinetics. The following table summarizes data for such compounds, which can be used as a reference for experimental design.

| Parameter | Value Range (for Amino-Alkyl-Cyclohexane Analogs) | Ion Channel/Receptor | Experimental Condition |

| IC50 | 1.3 - 245 µM | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons, holding potential of -70 mV[1] |

| Voltage-Dependency | Strong (δ = 0.55 - 0.87) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |

| Block Kinetics | Use-dependent | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |

| k_on (On-rate) | ~10.67 x 10⁴ M⁻¹s⁻¹ (for MRZ 2/579) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |

| k_off (Off-rate) | ~0.199 s⁻¹ (for MRZ 2/579) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |

Experimental Protocols

Safety Precautions

1-Phenylcyclohexylamine hydrochloride is a research chemical and should be handled with appropriate safety measures.[2] Always consult the Safety Data Sheet (SDS) before use.[2][3][4][5]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Stock Solution Preparation

-

Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of 1-Phenylcyclohexylamine hydrochloride needed (Molecular Weight: 211.73 g/mol ).

-

Dissolution: Dissolve the calculated mass in a suitable solvent. For most electrophysiological experiments, sterile, deionized water or a buffer solution (e.g., HEPES-buffered saline) is appropriate. Sonication may be used to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Whole-Cell Patch Clamp Protocol for Cultured Neurons

This protocol is adapted for studying the effects of 1-Phenylcyclohexylamine hydrochloride on NMDA receptor currents in cultured mammalian neurons (e.g., primary hippocampal or cortical neurons).

1. Cell Preparation:

-

Plate neurons on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine) and culture for 7-14 days to allow for maturation and expression of NMDA receptors.

2. Solutions:

-

External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm. For studying NMDA receptors, it is crucial to have a co-agonist present; add 10 µM glycine to the external solution. To isolate NMDA receptor currents, other voltage-gated channels can be blocked with appropriate antagonists (e.g., 1 µM tetrodotoxin for sodium channels, and a cocktail of potassium channel blockers).

-

Internal Solution: (in mM) 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH, osmolarity ~290 mOsm. Cesium is used as the main cation to block potassium channels from the inside.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron and form a giga-ohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative potential (e.g., -70 mV) in voltage-clamp mode.

4. Experimental Paradigms:

-

Concentration-Response Curve:

-

Obtain a stable baseline recording of NMDA-evoked currents. Apply a saturating concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to elicit a control current.

-

Wash the chamber with external solution until the current returns to baseline.

-

Perfuse the chamber with the first concentration of 1-Phenylcyclohexylamine hydrochloride for 1-2 minutes.

-

Co-apply NMDA and 1-Phenylcyclohexylamine hydrochloride to measure the inhibited current.

-

Repeat steps 2-4 for a range of 1-Phenylcyclohexylamine hydrochloride concentrations (e.g., 1 µM to 300 µM).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit with a Hill equation to determine the IC50.

-

-

Voltage-Dependence of Block:

-

Elicit NMDA receptor currents at a range of holding potentials (e.g., from -80 mV to +40 mV in 20 mV increments) in the absence of the drug.

-

Apply a fixed concentration of 1-Phenylcyclohexylamine hydrochloride (e.g., the IC50 value).

-

Repeat the voltage steps and measure the inhibited currents.

-

Plot the current-voltage (I-V) relationship in the control and drug conditions to visualize the voltage-dependent block. The degree of block should be greater at more negative potentials.

-

-

Kinetics of Block (On- and Off-rates):

-

Apply a train of brief NMDA pulses (e.g., 10 ms pulses at 1 Hz) to monitor the onset of the block.

-

Introduce 1-Phenylcyclohexylamine hydrochloride into the perfusion solution and continue the NMDA pulse train. The peak current of successive responses will decrease as the block develops. The rate of this decay can be fitted with an exponential function to estimate the on-rate.

-

To measure the off-rate, after the block has reached a steady state, switch the perfusion back to the drug-free external solution while continuing the NMDA pulse train. The recovery of the current amplitude can be fitted to estimate the off-rate.

-

Visualizations

Signaling Pathway

References

- 1. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for an internal phenylalkylamine action on the voltage-gated potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of deep pore mutations on the action of phenylalkylamines on the Kv1.3 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[1][2][3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. This document provides a detailed protocol for a competitive radioligand binding assay to screen and characterize compounds that interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. The protocol utilizes a tritium-labeled phenylcyclohexylamine analog, such as [³H]1-(1-phenylcyclohexyl)piperidine ([³H]PCP) or [³H]thienyl cyclohexylpiperidine ([³H]TCP), to quantify the affinity of test compounds for this site.

Principle of the Assay

This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the PCP site of the NMDA receptor. The assay is performed using rat brain cortical membranes, which are a rich source of NMDA receptors. The amount of radioligand bound to the receptor is quantified by liquid scintillation counting. The data is then used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to the inhibition constant (Kᵢ), which reflects the true binding affinity of the compound for the receptor.[4][5][6]

Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[2] For the ion channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit.[2][7][8] Channel opening is also voltage-dependent; at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[1][3] Depolarization of the postsynaptic membrane removes the Mg²⁺ block, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon agonist and co-agonist binding.[1][7] The influx of Ca²⁺ acts as a second messenger, activating a cascade of intracellular signaling pathways that are critical for synaptic plasticity.[1][7][9]

NMDA Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| [³H]TCP or similar radioligand | PerkinElmer | (Varies) | -20°C |

| Rat Cortical Membranes | In-house prep or commercial | (Varies) | -80°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| Phencyclidine (PCP) | Sigma-Aldrich | P3029 | Controlled |

| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | 4°C |

| Glass Fiber Filters (GF/B) | Whatman | 1821-025 | Room Temp |

| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |

Solutions and Buffers

-

Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with HCl. Bring the final volume to 1 L with deionized water.

-

Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold): Prepare as above and store at 4°C.

-

0.5% (w/v) Polyethylenimine (PEI): Dissolve 0.5 g of PEI in 100 mL of deionized water. This is used to pre-soak the filters to reduce non-specific binding of the radioligand.

Rat Brain Membrane Preparation

-

Euthanize adult rats according to institutional guidelines.

-

Rapidly dissect the cerebral cortices and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a small volume of buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Experimental Workflow

NMDA Receptor Binding Assay Workflow

Assay Protocol

-

On the day of the assay, thaw the rat cortical membranes on ice. Dilute the membranes in assay buffer to a final concentration of 0.2-0.5 mg/mL protein.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of a high concentration of a known PCP site ligand (e.g., 10 µM PCP).

-

Test Compound: 25 µL of each dilution of the test compound.

-

-

Add 100 µL of the diluted membrane preparation to each well.

-

Add 25 µL of the [³H]-radioligand (e.g., [³H]TCP) at a final concentration close to its Kd value (typically 1-5 nM). The final assay volume is 150 µL.

-

Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter mat under a heat lamp or in a drying oven.

-

Place the dried filters into scintillation vials, add 3-5 mL of scintillation cocktail, and cap the vials.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Presentation and Analysis

The raw data will be in counts per minute (CPM). The specific binding is calculated by subtracting the non-specific binding from the total binding.

Specific Binding = Total Binding - Non-specific Binding

The percent inhibition of specific binding by the test compound is calculated as:

% Inhibition = 100 - [((CPMcompound - CPMNSB) / (CPMTotal - CPMNSB)) x 100]

The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[4][5]

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

Sample Data Table

| Test Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

| Compound A | 150 | 75 | 1.1 |

| Compound B | 45 | 22.5 | 0.9 |

| PCP (Control) | 25 | 12.5 | 1.0 |

Note: The Kᵢ values are calculated assuming a radioligand concentration equal to its Kd.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Non-specific Binding | Radioligand concentration too high; Insufficient washing; Filter not pre-soaked properly | Optimize radioligand concentration; Increase wash steps/volume; Ensure proper PEI pre-soaking |

| Low Specific Binding | Low receptor density in membranes; Degraded radioligand or membranes | Use a fresh batch of membranes or radioligand; Increase protein concentration |

| High Variability between Replicates | Pipetting errors; Inconsistent washing; Inhomogeneous membrane suspension | Use calibrated pipettes; Ensure consistent washing; Vortex membrane suspension before aliquoting |

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. youtube.com [youtube.com]

- 4. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies [frontiersin.org]

Application Notes and Protocols for Testing 1-Phenylcyclohexylamine Hydrochloride in Animal Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexylamine (PCA) hydrochloride is an analog of phencyclidine (PCP) and functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its potential as an anticonvulsant agent has been evaluated in preclinical animal models of epilepsy. These application notes provide a summary of the key findings and detailed protocols for testing the anticonvulsant properties of 1-Phenylcyclohexylamine hydrochloride in established rodent models of epilepsy. The primary mechanism of action for PCA's anticonvulsant effects is believed to be the blockade of NMDA receptor-mediated excitatory neurotransmission.[2]

Data Presentation

The anticonvulsant activity and motor impairment effects of 1-Phenylcyclohexylamine hydrochloride, administered intraperitoneally (i.p.) in mice, are summarized in the table below. This allows for a clear comparison of the therapeutic index.

| Test | Species | Route of Administration | ED50 / TD50 (mg/kg) | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | i.p. | 7.0 | [3] |

| Motor Impairment (Rotarod Test) | Mouse | i.p. | 16.3 | [3] |

| Pentylenetetrazol (PTZ) Seizure | Mouse | i.p. | Ineffective at non-toxic doses | [3] |

ED50: Effective dose in 50% of the population. TD50: Toxic dose (motor impairment) in 50% of the population.

Signaling Pathway

The anticonvulsant activity of 1-Phenylcyclohexylamine hydrochloride is attributed to its role as an NMDA receptor antagonist. The following diagram illustrates the proposed mechanism.

Experimental Protocols

Detailed methodologies for evaluating the anticonvulsant efficacy of 1-Phenylcyclohexylamine hydrochloride are provided below.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

Objective: To assess the ability of 1-Phenylcyclohexylamine hydrochloride to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

-

Male CF-1 mice (20-25 g)

-

1-Phenylcyclohexylamine hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Electroconvulsometer

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (e.g., 0.9% saline)

Procedure:

-

Animal Preparation: Acclimate mice to the laboratory environment for at least one hour before testing. Weigh each mouse to determine the appropriate dose volume.

-

Drug Administration: Administer 1-Phenylcyclohexylamine hydrochloride or vehicle via intraperitoneal (i.p.) injection. A range of doses should be used to determine the ED50.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye. Place the corneal electrodes, moistened with conductive saline, on the corneas.

-

Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[6]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that raise the seizure threshold.[4][7]

Objective: To evaluate the ability of 1-Phenylcyclohexylamine hydrochloride to prevent or delay the onset of clonic convulsions induced by a subcutaneous injection of pentylenetetrazol.

Materials:

-

Male CF-1 mice (20-25 g)

-

1-Phenylcyclohexylamine hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[4]

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Preparation: Acclimate mice individually in observation chambers for at least 30 minutes prior to the experiment.

-

Drug Administration: Administer 1-Phenylcyclohexylamine hydrochloride or vehicle via i.p. injection.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes).

-

PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck.

-

Observation: Immediately after PTZ injection, place the mouse back into the observation chamber and start the stopwatch. Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body).

-

Endpoint: The primary endpoint is the absence of clonic seizures within the 30-minute observation period. The latency to the first clonic convulsion can also be recorded.

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose.

Motor Impairment (Rotarod) Test

This test is crucial for assessing the neurological toxicity and potential side effects of the test compound.

Objective: To determine the dose of 1-Phenylcyclohexylamine hydrochloride that causes motor impairment in mice.

Materials:

-

Male CF-1 mice (20-25 g)

-

1-Phenylcyclohexylamine hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Rotarod apparatus

Procedure:

-

Training: Prior to the experiment, train the mice to remain on the rotating rod of the rotarod apparatus (e.g., at a constant speed of 6 rpm) for a set duration (e.g., 1 minute). Mice that fail to meet this criterion are excluded.

-

Drug Administration: Administer 1-Phenylcyclohexylamine hydrochloride or vehicle via i.p. injection.

-